molecular formula C19H19ClFNO B1325662 4-Chloro-2-fluoro-3'-piperidinomethyl benzophenone CAS No. 898793-46-9

4-Chloro-2-fluoro-3'-piperidinomethyl benzophenone

Cat. No.: B1325662
CAS No.: 898793-46-9
M. Wt: 331.8 g/mol
InChI Key: IMZHBYDGMVKPID-UHFFFAOYSA-N
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Description

    Reactants: 4-Chloro-2-fluorobenzophenone, Piperidine, Formaldehyde

    Conditions: Mannich reaction

    Product: 4-Chloro-2-fluoro-3’-piperidinomethyl benzophenone

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-3’-piperidinomethyl benzophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route is as follows:

  • Step 1: Synthesis of 4-Chloro-2-fluorobenzophenone

      Reactants: 4-Chlorobenzoyl chloride, 2-Fluorobenzene

      Conditions: Friedel-Crafts acylation using aluminum chloride as a catalyst

      Product: 4-Chloro-2-fluorobenzophenone

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3’-piperidinomethyl benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The chl

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO/c20-16-7-8-17(18(21)12-16)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZHBYDGMVKPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643159
Record name (4-Chloro-2-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-46-9
Record name Methanone, (4-chloro-2-fluorophenyl)[3-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-2-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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